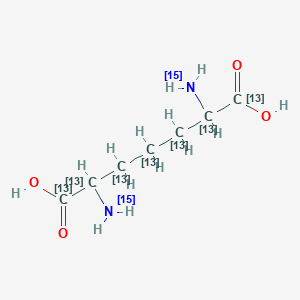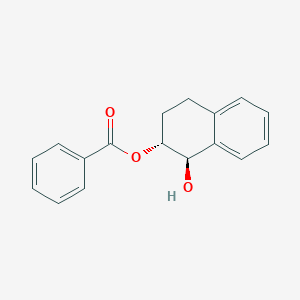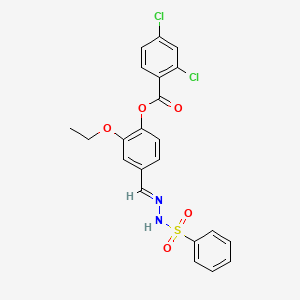![molecular formula C14H20Cl2N2O2 B12057132 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrate;hydrochloride CAS No. 1049739-43-6](/img/structure/B12057132.png)
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrate;hydrochloride is a compound known for its potential therapeutic applications, particularly in the treatment of cognitive deficits associated with schizophrenia. This compound is a potent and selective agonist of the alpha7 nicotinic acetylcholine receptor (alpha7 nAChR), which plays a crucial role in cognitive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide has several scientific research applications, including:
Chemistry: Used as a key intermediate in the synthesis of other compounds.
Biology: Studied for its effects on the alpha7 nicotinic acetylcholine receptor.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by acting as an agonist of the alpha7 nicotinic acetylcholine receptor (alpha7 nAChR). This receptor is involved in various cognitive functions, including learning and memory. By binding to and activating this receptor, the compound enhances cognitive performance and may help alleviate cognitive deficits associated with conditions like schizophrenia .
Comparison with Similar Compounds
Similar Compounds
N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-6-chinolincarboxamide (EVP-5141): A novel alpha7 nicotinic acetylcholine receptor agonist/serotonin 5-HT3 receptor antagonist.
N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-543,613): Another alpha7 nicotinic acetylcholine receptor agonist identified for the potential treatment of cognitive deficits in schizophrenia.
Uniqueness
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide is unique due to its high selectivity and potency as an alpha7 nicotinic acetylcholine receptor agonist. This selectivity makes it a valuable compound for studying the role of this receptor in cognitive functions and for developing potential therapeutic agents for cognitive deficits.
Properties
CAS No. |
1049739-43-6 |
|---|---|
Molecular Formula |
C14H20Cl2N2O2 |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrate;hydrochloride |
InChI |
InChI=1S/C14H17ClN2O.ClH.H2O/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17;;/h1-4,10,13H,5-9H2,(H,16,18);1H;1H2/t13-;;/m0../s1 |
InChI Key |
OCWLMMBVXIESNP-GXKRWWSZSA-N |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(C=C3)Cl.O.Cl |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate](/img/structure/B12057050.png)

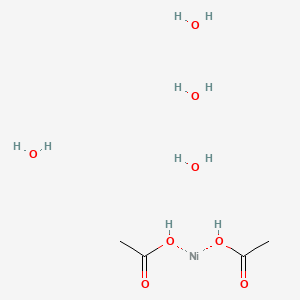

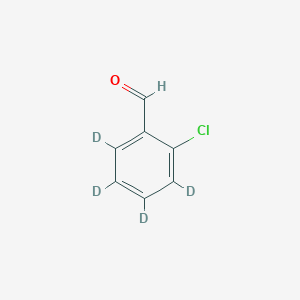
![N-(4-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12057083.png)


![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12057096.png)
